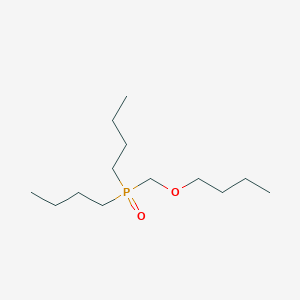

Phosphine oxide, (butoxymethyl)dibutyl-

Description

Significance of Organophosphorus Chemistry in Modern Synthetic and Materials Science

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a dynamic and expanding field with profound implications for synthetic chemistry, materials science, and various industrial sectors. longdom.orgnih.gov These compounds are distinguished by phosphorus's ability to exist in multiple oxidation states and coordination numbers, which imparts unique reactivity and properties. wikipedia.org Their versatility makes them indispensable as reagents, catalysts, and functional materials. nih.gov

In synthetic chemistry, organophosphorus compounds are crucial as ligands for transition metal catalysts, enabling a wide range of chemical transformations with high efficiency and selectivity. wikipedia.org They are also key reagents in foundational reactions like the Wittig reaction for olefin synthesis and the Mitsunobu reaction for ester formation. wikipedia.orgresearchgate.net The field has advanced to include the development of novel P-compound series and structural modifications to enhance bioactivity and material applications. longdom.org

In materials science, these compounds are integral to the creation of advanced materials. They are widely used as flame retardants, plasticizers, and performance additives in polymers for textiles, furniture, and electronics. wikipedia.org The incorporation of phosphine (B1218219) oxide groups, for example, can improve the thermal stability and metabolic stability of molecules, making them valuable in both materials and medicinal chemistry. bldpharm.com The continuous innovation in organophosphorus chemistry addresses challenges in creating cost-effective, environmentally considerate, and stereoselective synthetic methods. longdom.org

Overview of Tertiary Phosphine Oxides in Academic and Industrial Research

Tertiary phosphine oxides (TPOs), with the general formula R₃P=O, are tetracoordinate, pentavalent phosphorus compounds that have attracted significant interest in both academic and industrial spheres. researchgate.netwikipedia.org A key feature of TPOs is the highly polar and stable phosphoryl (P=O) bond. wikipedia.orgwikipedia.org This stability makes them some of the most thermally robust organophosphorus compounds. wikipedia.org

In academic research, TPOs are widely explored as ligands in coordination chemistry and homogeneous catalysis. researchgate.netwikipedia.org Their ability to form hydrogen bonds also makes them useful as crystallization aids and intermediates in synthesis. nih.gov Recently, their applications have expanded into medicinal chemistry, with the phosphine oxide moiety being incorporated into pharmaceuticals to improve properties like solubility and metabolic stability. bldpharm.com For instance, the anticancer drug Brigatinib contains a phosphine oxide fragment. bldpharm.com

Industrially, TPOs serve diverse functions. They are employed as metal extractants in hydrometallurgy, flame retardants for polymers, and catalysts. researchgate.net Some TPO derivatives are also used as photoinitiators for radical polymerization in the production of polymers, curing of coatings, and in 3D printing, where they absorb UV light to generate radicals that initiate polymerization. wikipedia.orgresearchgate.net

Table 1: General Properties of Tertiary Phosphine Oxides

| Property | Description | Citation |

|---|---|---|

| Structure | Tetrahedral geometry around a central phosphorus(V) atom. | wikipedia.org |

| Bonding | Characterized by a strong, polar P=O double bond, often described as a dative bond. | wikipedia.orgwikipedia.org |

| Polarity | High polarity, with triphenylphosphine (B44618) oxide having a dipole moment of 4.51 D. | wikipedia.org |

| Thermal Stability | Generally high due to the strength of the P=O bond. | wikipedia.org |

| Solubility | Many are soluble in water due to their ability to form hydrogen bonds. | wikipedia.org |

| Reactivity | Can be deoxygenated to regenerate the parent phosphine; act as ligands for metal complexes. | wikipedia.org |

Contextualization of Alkyl Phosphine Oxides within Organophosphorus Ligand Design and Functionality

Alkyl phosphine oxides are a specific class of TPOs where at least one of the substituents on the phosphorus atom is an alkyl group. The nature of these alkyl groups—their size, shape, and electronic properties—is fundamental to the functionality of the molecule, particularly in its role as a ligand in organometallic chemistry. rsc.org

The design of phosphine ligands is a key aspect of catalysis, and the properties of alkyl phosphines differ significantly from their more commonly studied aryl phosphine counterparts. rsc.org Alkyl phosphines are generally stronger σ-donors and weaker π-acceptors than aryl phosphines, which influences the electronic environment at the metal center they coordinate to. rsc.org This electronic modulation is critical for tuning the activity and selectivity of a catalyst.

From a steric perspective, the size of the alkyl groups on the phosphine oxide can be tailored to control access to the metal center, directing the outcome of a catalytic reaction. While the synthesis of heteroleptic phosphines (those with different R groups) has traditionally been challenging, new methods are making a wider variety of these ligands, including complex alkyl phosphines, more accessible. rsc.orgacs.org The development of synthetic routes to convert phosphonates directly to tertiary phosphine oxides using Grignard reagents simplifies the creation of specific alkyl phosphine oxides, such as those of the RPMe₂ type. acs.org This expanded toolkit allows chemists to design ligands with precisely controlled properties for applications in catalysis and materials science. rsc.org

Historical Trajectories and Contemporary Research Frontiers for Phosphine Oxide, (butoxymethyl)dibutyl- Analogs

While specific research on Phosphine oxide, (butoxymethyl)dibutyl- is not widely documented in public literature, the trajectory of its analogs provides insight into its potential applications and areas of research. Historically, phosphine oxides were often considered undesirable byproducts of reactions using phosphines, such as the Wittig reaction. researchgate.netmdpi.com However, their inherent stability and coordinating ability have led to them becoming valuable synthetic targets in their own right. researchgate.netnih.gov

Contemporary research on alkyl and functionalized phosphine oxides is vibrant and multifaceted. A major frontier is their use in catalysis, not just as ligands but as pre-catalysts. mdpi.com For example, phosphine oxides can be used in catalytic versions of the Mitsunobu and Staudinger reactions, where they are reduced in situ to the active phosphine catalyst, thus avoiding large quantities of phosphine oxide waste. mdpi.comacs.org

In materials science, research focuses on creating novel phosphine oxides for specific applications. This includes designing new photoinitiators that are more reactive and have enhanced light absorption properties for UV and near-UV LED applications. researchgate.net Functionalized phosphine oxides are also being anchored to supports like carbon nanotubes to create heterogeneous catalysts that are easily separable and reusable. mdpi.com Furthermore, phosphine oxide derivatives are being used to stabilize gold nanoparticles, which have applications in sensing, catalysis, and medicine. rsc.org The synthesis of P-chiral phosphine oxides is another key area, as these enantiomerically pure compounds are highly valuable as ligands in asymmetric synthesis. researchgate.net These research trends indicate a shift towards designing phosphine oxides with highly specific functions for advanced technological applications.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Phosphine oxide, (butoxymethyl)dibutyl- |

| Bis(butoxymethyl)(ethyl)phosphine oxide |

| Brigatinib |

| Triphenylphosphine oxide |

| Phosphine |

| Phosphonate |

| Grignard reagents |

Structure

3D Structure

Properties

CAS No. |

18982-78-0 |

|---|---|

Molecular Formula |

C13H29O2P |

Molecular Weight |

248.34 g/mol |

IUPAC Name |

1-(dibutylphosphorylmethoxy)butane |

InChI |

InChI=1S/C13H29O2P/c1-4-7-10-15-13-16(14,11-8-5-2)12-9-6-3/h4-13H2,1-3H3 |

InChI Key |

ZFYXXUCTSINAQC-UHFFFAOYSA-N |

SMILES |

CCCCOCP(=O)(CCCC)CCCC |

Canonical SMILES |

CCCCOCP(=O)(CCCC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for Phosphine Oxide, Butoxymethyl Dibutyl and Analogous Structures

Direct Oxidation Pathways for Tertiary Phosphines

A primary and straightforward method for the synthesis of tertiary phosphine (B1218219) oxides is the oxidation of their corresponding tertiary phosphines. This approach is predicated on the availability of the trivalent phosphine precursor. The oxidation process is generally efficient and often proceeds with high yield.

Tertiary phosphines (R₃P) are susceptible to oxidation, with the oxygen atom of the air being a sufficiently strong oxidant to convert many trialkylphosphines to their respective oxides (R₃PO) at room temperature. wikipedia.org This reaction is often considered an undesirable side reaction when handling air-sensitive phosphines, necessitating the use of air-free techniques. wikipedia.org However, for synthetic purposes, this reactivity can be harnessed. For less reactive or more sterically hindered phosphines, stronger oxidizing agents are employed to facilitate the conversion.

Common oxidizing agents include:

Hydrogen Peroxide (H₂O₂): A widely used, effective, and clean oxidant for converting phosphines to phosphine oxides. wikipedia.org

Molecular Oxygen (O₂): As mentioned, atmospheric oxygen is often sufficient, particularly for electron-rich trialkylphosphines. wikipedia.org

Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) provide a ready source of electrophilic oxygen.

The general reaction is as follows: R₃P + [Oxidizing Agent] → R₃PO

Research has also demonstrated that phosphines adsorbed on activated carbon (AC) can be quantitatively transformed into phosphine oxides by co-adsorbed oxygen from the air at room temperature. dntb.gov.ua This surface-assisted air oxidation obviates the need for potentially hazardous oxidizing agents. dntb.gov.ua

| Oxidizing Agent | Substrate | Conditions | Outcome | Reference |

| Air (O₂) | Trialkylphosphines | Room Temperature | Quantitative conversion to R₃PO | wikipedia.org |

| Hydrogen Peroxide (H₂O₂) | Methyldiphenylphosphine | Standard lab conditions | Efficient oxidation to the phosphine oxide | wikipedia.org |

| Air (O₂) / Activated Carbon | Various phosphines | Adsorbed on AC, Room Temp. | Quantitative conversion to phosphine oxides | dntb.gov.ua |

Carbon-Phosphorus Bond Formation Strategies

The use of Grignard reagents (R-MgX) is a classic and highly versatile method for forming C-P bonds, particularly for synthesizing alkyl- and aryl-substituted phosphine oxides. rsc.org This methodology typically involves the reaction of a Grignard reagent with an electrophilic phosphorus-containing compound.

Common phosphorus electrophiles include:

Phosphorus Trichloride (PCl₃): Stepwise addition of Grignard reagents can lead to mono-, di-, and tri-substituted phosphines, which can then be oxidized.

Dialkyl Phosphites ((RO)₂P(O)H): Reaction with two equivalents of a Grignard reagent can yield symmetrical secondary phosphine oxides (SPOs), which can be further alkylated. benthamdirect.comresearchgate.net Symmetrical SPOs like diphenylphosphine (B32561) oxide can be prepared from diethyl phosphite (B83602) and the appropriate Grignard reagent. researchgate.netrug.nl

Phosphonic Dichlorides (RP(O)Cl₂): These can be used to introduce one substituent before reacting with Grignard reagents.

Phosphonic Acid Dithioesters: A facile method for creating unsymmetrical tertiary phosphine oxides involves the sequential treatment of phosphonodithioic acid esters with two different Grignard reagents. acs.org

A newer approach utilizes phosphine oxides as the electrophilic partner. By converting the phosphine oxide to an intermediate halophosphonium salt, it can react with Grignard reagents to form quaternary phosphonium (B103445) salts, which are related structures. rsc.org Furthermore, the direct conversion of phosphonates to tertiary phosphine oxides has been achieved using stoichiometric amounts of Grignard reagents, a method that simplifies the synthesis of certain phosphine ligands. acs.orgfigshare.com

| Phosphorus Source | Grignard Reagent | Product Type | Key Feature | Reference |

| Diethyl Phosphite | Alkyl- or Arylmagnesium Bromide | Secondary Phosphine Oxides | Synthesis of symmetrical SPOs | researchgate.netrug.nl |

| Phosphonic Acid Dithioesters | Two different Grignard reagents | Unsymmetrical Tertiary Phosphine Oxides | Stepwise introduction of different substituents | acs.org |

| Phosphonates | Alkyl or Aryl Grignard reagents | Tertiary Phosphine Oxides | Direct C-P functionalization | acs.orgfigshare.com |

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of C-P bonds, particularly for arylphosphine oxides. The seminal Hirao reaction involves the cross-coupling of aryl halides with compounds containing a P(O)-H bond, such as H-phosphonates and secondary phosphine oxides. nih.govresearchgate.net

This methodology has been expanded to include a wider range of coupling partners. Aryl nonaflates, which can be easily prepared from readily available phenols, have been shown to be effective substrates for palladium-catalyzed C-P bond formation. nih.govacs.org The addition of an iodide source, such as sodium iodide (NaI), can accelerate these reactions, allowing for the rapid synthesis of a broad range of aryl phosphine oxides. nih.govacs.org

More recent developments include the use of acylphosphines as phosphination reagents, which are more stable to air and moisture than traditional secondary phosphines, for the direct synthesis of trivalent phosphines that can be subsequently oxidized. organic-chemistry.orgacs.org

| Catalyst System | Coupling Partners | Product | Key Features | Reference |

| Palladium Acetate / Triethylamine | Aryl Bromides + P(O)-H compounds | Aryl Phosphine Oxides | Classic Hirao reaction conditions | nih.gov |

| Palladium Acetate / NaI | Aryl Nonaflates + Diphenylphosphine Oxide | Aryl Phosphine Oxides | Iodide-accelerated, ligand-free conditions | nih.govacs.org |

| Pd₂(dba)₃ / dppf or dppp | Aryl Bromides/Triflates + Acylphosphines | Trivalent Phosphines | Uses air- and moisture-stable phosphine source | organic-chemistry.orgacs.org |

Copper-catalyzed methods provide a cost-effective and less toxic alternative to palladium for C-P bond formation. acs.org These reactions have been successfully applied to couple various phosphorus nucleophiles with carbon electrophiles.

A general and highly efficient method uses copper(I) iodide as a catalyst with a ligand such as N,N'-dimethylethylenediamine to couple aryl and vinyl halides with secondary phosphines and phosphites. nih.gov Another approach involves the coupling of phenylboronic acids with H-phosphonate diesters, catalyzed by a Cu₂O/1,10-phenanthroline system, to form aryl phosphonates. nih.gov

Copper catalysis can also facilitate C-P bond formation via direct C-H functionalization. A ligand-free, copper-catalyzed cross-dehydrogenative coupling between the C-H bonds of heteroarenes (e.g., azoles) and the P-H bond of H-phosphonates has been developed. acs.org Additionally, a CuI-catalyzed cross-coupling of alkyl radicals (generated from aliphatic acids) and phosphorus-centered radicals (from H-P(O) compounds) enables the formation of C(sp³)–P bonds. researchgate.net

| Catalyst System | Coupling Partners | Product | Key Features | Reference |

| CuI / N,N'-dimethylethylenediamine | Aryl/Vinyl Halides + Secondary Phosphines/Phosphites | Aryl/Vinyl Phosphine Oxides | General method for various substrates | nih.gov |

| Cu₂O / 1,10-phenanthroline | Phenylboronic Acids + H-Phosphonate Diesters | Aryl Phosphonates | Mild and efficient conditions | nih.gov |

| Cu(OH)₂ | Azoles + H-Phosphonates | Phosphonated Azoles | Ligand-free, direct C-H functionalization | acs.org |

| CuI | Aliphatic Acids + H-P(O) compounds | Alkylated Phosphorus Compounds | Radical-radical cross-coupling for C(sp³)–P bonds | researchgate.net |

Nickel catalysis has emerged as a powerful tool for constructing C-P bonds, often showing high efficiency with inexpensive catalyst systems. sci-hub.se Nickel-catalyzed cross-coupling reactions are particularly effective for forming aryl-phosphorus bonds and can utilize a range of substrates that are sometimes challenging for palladium systems.

Efficient protocols have been developed for the phosphonylation of aryl triflates and the cross-coupling of various aryl halides (iodides, bromides, chlorides) with H-phosphine oxides or PPh₃. nih.govresearchgate.net For instance, diphenylphosphane oxide can be coupled with heteroaryl chlorides using a nickel catalyst. nih.gov The reaction of arylboronic acids with H-phosphine oxides, H-phosphinates, and H-phosphites is also effectively catalyzed by nickel, providing a route to valuable triarylphosphine oxides. organic-chemistry.org

| Catalyst System | Coupling Partners | Product | Key Features | Reference |

| Ni(II) salts | Aryl Halides + PPh₃ | Tetraarylphosphonium salts | One of the oldest transition metal-catalyzed C-P bond formations | nih.gov |

| Ni catalyst / N-ligands | Aryl Halides + Diphenylphosphine oxide | Diphenylarylphosphine oxides | Reaction can be performed in water | nih.gov |

| Ni catalyst | Arylboronic acids + H-phosphine oxides | Triarylphosphine oxides | Good yields for a range of substrates | organic-chemistry.org |

| Ni(PCy₃)₂Cl₂ | Aryl Phosphates + Arylboronic Acids | Biaryls (via C-C coupling) | Demonstrates reactivity of P-O bond in Ni-catalysis | acs.org |

Photocatalysis represents a green and mild approach to chemical synthesis, and it has been successfully applied to the formation of C-P bonds. These reactions often proceed under ambient temperature and leverage the energy of visible light to generate reactive intermediates.

Visible light can mediate a P-H insertion reaction between acylsilanes and H-phosphorus oxides to yield α-hydroxyphosphorus oxides. organic-chemistry.org Another strategy involves the photocatalytic coupling of (hetero)aryl halides with H-phosphine oxides, mediated by a combination of a nickel catalyst and an organic photosensitizer like thioxanthen-9-one, to provide arylphosphine oxides. organic-chemistry.org

Remarkably, some transformations can proceed without any external transition metal or photoredox catalyst. A simple and efficient visible-light-induced C–P bond forming reaction between heteroaryl chlorides and chiral secondary phosphine oxides has been developed to synthesize P-chiral heteroaryl phosphine oxides directly under air. nih.govrsc.org Mechanistic studies suggest the reaction proceeds through a diradical intermediate generated via single electron transfer under irradiation. nih.govrsc.org

| Method | Reactants | Conditions | Product | Key Features |

| Photocatalysis | (Hetero)aryl Halides + H-phosphine oxides | Nickel catalyst, thioxanthen-9-one, visible light | Arylphosphine oxides | Tolerates a wide range of functional groups |

| Direct Irradiation | Acylsilanes + H-phosphorus oxides | Visible light | α-Hydroxyphosphorus oxides | Operationally simple, mild conditions |

| Direct Irradiation | Heteroaryl Chlorides + Secondary Phosphine Oxides | Blue LED, DMSO, base, air | P-Chiral Heteroaryl Phosphine Oxides | No external photosensitizer or metal catalyst needed |

Addition Reactions to Unsaturated Systems for Phosphine Oxide Scaffolds

Addition reactions of P(O)-H bonds across unsaturated systems, such as alkenes, alkynes, and carbonyls, represent a powerful, atom-economical approach to constructing phosphine oxide frameworks. rsc.org These hydrophosphinylation reactions can be catalyzed by acids, bases, or metals, and their outcomes are often governed by the nature of the substrate and catalyst. rsc.orgacs.org

The Pudovik reaction and its variants involve the base-catalyzed addition of a hydrophosphoryl compound, such as a secondary phosphine oxide, to a carbonyl group. researchgate.netnih.gov While the classical Pudovik reaction is often associated with H-phosphonates, the principle extends to secondary phosphine oxides for the synthesis of α-hydroxyphosphine oxides.

For a compound like (butoxymethyl)dibutylphosphine oxide, a plausible route involves a two-step sequence starting with the addition of dibutylphosphine oxide to formaldehyde (B43269). This base-catalyzed reaction would yield (hydroxymethyl)dibutylphosphine oxide. Subsequent etherification of the resulting hydroxyl group with a butylating agent (e.g., butyl bromide) under basic conditions would furnish the final (butoxymethyl)dibutyl- product.

The addition of SPOs to aldehydes is a well-documented transformation. nih.gov For instance, the reaction of (S)-(2-Methylphenyl)phenylphosphine oxide with formaldehyde in the presence of aqueous sodium hydroxide (B78521) proceeds in nearly quantitative yield to form the corresponding hydroxymethyl derivative. nih.gov This highlights the efficiency of the initial C-P bond formation step.

| Secondary Phosphine Oxide | Carbonyl Compound | Catalyst/Base | Product | Yield |

|---|---|---|---|---|

| Dibutylphosphine oxide | Formaldehyde | Et₂NH | (Hydroxymethyl)dibutylphosphine oxide | High |

| Diphenylphosphine oxide | Dimethyl α-oxoethylphosphonate | Et₂NH (40%) | Adduct 2e | 87% nih.gov |

| Bis(4-methylphenyl)phosphine oxide | Dimethyl α-oxoethylphosphonate | Et₂NH (40%) | Adduct 2f | 85% nih.gov |

Synthesis of Heteroleptic Phosphine Oxides and Their Precursors

Heteroleptic phosphine oxides, which possess three different substituents on the phosphorus atom, are crucial building blocks in ligand design and materials science. researchgate.netrsc.org The synthesis of (butoxymethyl)dibutylphosphine oxide falls squarely within this category, as it features two butyl groups and one distinct butoxymethyl group.

The most direct and efficient method for preparing such compounds is the alkylation of a secondary phosphine oxide. nih.gov This approach, a variation of the Michaelis-Becker reaction, involves the deprotonation of an SPO with a strong base to generate a highly nucleophilic phosphinite anion. This anion then undergoes an SN2 reaction with an alkyl halide to form the desired tertiary phosphine oxide. nih.gov

In the context of synthesizing (butoxymethyl)dibutylphosphine oxide, dibutylphosphine oxide would serve as the precursor. Treatment with a potent base, such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS), in an aprotic solvent like tetrahydrofuran (B95107) (THF) would generate the dibutylphosphinite anion. Subsequent addition of chloromethyl butyl ether would lead to the formation of the target molecule. This methodology is known for its high yields and tolerance of various functional groups. nih.gov

| Secondary Phosphine Oxide | Alkyl Halide | Base | Product | Yield |

|---|---|---|---|---|

| (S)-(2-Methylphenyl)phenylphosphine oxide | Methyl iodide | NaH | (S)-Methyl-(2-methylphenyl)-phenylphosphine oxide | 87% |

| (S)-(2-Methylphenyl)phenylphosphine oxide | Ethyl iodide | NaH | (S)-Ethyl-(2-methylphenyl)-phenylphosphine oxide | 76% |

| (S)-(2-Methylphenyl)phenylphosphine oxide | Benzyl bromide | NaH | (S)-Benzyl-(2-methylphenyl)-phenylphosphine oxide | 85% |

Advanced Synthetic Protocols for Sterically Hindered Phosphine Oxide Derivatives

The synthesis of phosphine oxides bearing bulky substituents, either on the phosphorus atom or on the incoming electrophile, can present significant challenges. Steric hindrance can impede the approach of the nucleophile to the electrophilic center, slowing down reaction rates and potentially promoting side reactions such as elimination.

To overcome these limitations, several advanced protocols have been developed. These may include:

Use of More Reactive Reagents: Employing highly reactive organometallic reagents, such as organolithium compounds, in place of Grignard reagents can facilitate reactions with sterically demanding substrates.

Optimization of Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this must be balanced against the potential for thermal decomposition or undesired side reactions.

Catalytic Methods: Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for forming P-C bonds, especially with aryl or vinyl halides. Palladium-catalyzed couplings, for instance, are widely used.

Novel Phosphinylating Agents: The development of chiral phosphinyl transfer agents, such as 1,3,2-benzoxazaphosphinine-2-oxides, allows for the sequential and highly diastereoselective introduction of nucleophiles, enabling the synthesis of sterically hindered P-chiral phosphine oxides under mild conditions. acs.org This method has proven effective for preparing compounds that were previously difficult to access. acs.org

For a molecule like (butoxymethyl)dibutylphosphine oxide, the steric bulk of the butyl groups is moderate. However, if one were to synthesize an analogue with, for example, tert-butyl groups, the standard SPO alkylation might require elevated temperatures or longer reaction times. In such cases, methods developed specifically for bulky phosphine oxides, such as those involving dearylation of readily available arylphosphine oxides followed by functionalization, could offer a viable synthetic route. ntu.edu.sg

Considerations for Regioselective and Stereoselective Syntheses

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex phosphine oxides, particularly when multiple reaction sites are available or when chiral centers are being created.

Regioselectivity refers to the control of which atom forms a new bond in a reaction. In the context of hydrophosphinylation, the addition of an SPO to an α,β-unsaturated ketone can potentially yield two different products (1,2-addition vs. 1,4-addition). The choice of catalyst can decisively influence this outcome. For example, alkylaluminium-catalyzed hydrophosphinylation of α,β-unsaturated ketones proceeds with high regioselectivity to afford γ-ketophosphine oxides (1,4-addition products). rsc.org Similarly, magnesium-catalyzed reactions also show divergent regioselectivity depending on the substrate. acs.org

Stereoselectivity involves controlling the three-dimensional arrangement of atoms. The synthesis of P-chiral phosphine oxides, where the phosphorus atom itself is a stereocenter, is a significant area of research. nih.govacs.orgnih.gov This can be achieved through several strategies:

Resolution: Racemic secondary phosphine oxides can be resolved into their constituent enantiomers using chiral resolving agents, such as TADDOL derivatives. nih.gov The separated, enantiopure SPO can then be used in subsequent reactions that proceed with retention of configuration at the phosphorus center, like the Michaelis-Becker alkylation. nih.gov

Asymmetric Catalysis: Transition metal complexes featuring chiral ligands can catalyze the asymmetric synthesis of phosphine oxides. acs.org Palladium-catalyzed domino Heck–Suzuki reactions have been used to create P-chiral phosphine oxides with excellent stereoselectivity. acs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to a phosphorus precursor can direct the stereochemical outcome of subsequent transformations. The auxiliary is then removed to yield the enantiopure product. acs.orgresearchgate.net

While (butoxymethyl)dibutylphosphine oxide is not chiral, these principles are fundamental to the synthesis of analogous structures where stereochemistry is a key feature.

Advanced Spectroscopic and Structural Characterization Techniques for Phosphine Oxide, Butoxymethyl Dibutyl and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for characterizing the structure of Phosphine (B1218219) oxide, (butoxymethyl)dibutyl-. Through the analysis of various nuclei, a complete picture of the atomic connectivity and chemical environment can be assembled.

Phosphorus-31 NMR (³¹P NMR) spectroscopy provides direct insight into the chemical and electronic environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the nature of the substituents attached to the phosphorus. For phosphine oxides, the ³¹P NMR signal typically appears as a sharp singlet, unless coupled to other magnetically active nuclei like ¹H or ¹⁹F.

The chemical shift for trialkylphosphine oxides generally falls within a characteristic range. For instance, the ³¹P chemical shift of tributylphosphine (B147548) oxide is approximately +43 ppm. tamu.edu The introduction of an oxygen atom in the butoxymethyl group attached to the phosphorus in Phosphine oxide, (butoxymethyl)dibutyl- is expected to influence the electron density at the phosphorus nucleus, leading to a shift in the ³¹P resonance. This shift provides crucial information about the electronic effects of the (butoxymethyl) substituent. The downfield shift of the ³¹P NMR signal is often interpreted as an indication of the formation of a protonated phosphoryl oxygen atom in the presence of acid. osti.gov

Table 1: Expected ³¹P NMR Chemical Shift Data

| Compound | Expected ³¹P Chemical Shift (ppm) |

|---|---|

| Phosphine oxide, (butoxymethyl)dibutyl- | ~ +40 to +50 |

Note: The expected chemical shift for Phosphine oxide, (butoxymethyl)dibutyl- is an estimation based on structurally similar compounds.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for elucidating the structure of the organic moieties attached to the phosphorus atom.

In the ¹H NMR spectrum of Phosphine oxide, (butoxymethyl)dibutyl-, distinct signals are expected for the dibutyl and butoxymethyl groups. The protons of the butyl chains will exhibit characteristic multiplets, with the protons alpha to the phosphorus atom showing coupling to the ³¹P nucleus (²J(P,H)). The butoxymethyl group will display a singlet for the methylene (B1212753) protons flanked by the ether oxygen and the phosphorus atom, which will also be split due to coupling with ³¹P (²J(P,H)). The remaining protons of the butoxy group will show their respective multiplets.

The ¹³C NMR spectrum will similarly provide detailed information. Each carbon atom in the dibutyl and butoxymethyl groups will give rise to a distinct resonance. The carbon atoms directly bonded to the phosphorus will exhibit a large coupling constant (¹J(P,C)), which is a definitive indicator of a direct P-C bond. The carbon of the methylene group in the butoxymethyl substituent will also show a significant coupling to phosphorus (¹J(P,C)).

Table 2: Expected ¹H NMR Data for Phosphine oxide, (butoxymethyl)dibutyl-

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| P-CH₂-CH₂-CH₂-CH₃ | ~ 1.4 - 1.6 | Multiplet | J(H,H) |

| P-CH₂-CH₂-CH₂-CH₃ | ~ 1.3 - 1.5 | Multiplet | J(H,H) |

| P-CH₂-CH₂-CH₂-CH₃ | ~ 1.2 - 1.4 | Multiplet | J(H,H) |

| P-CH₂-CH₂-CH₂-CH₃ | ~ 0.9 | Triplet | J(H,H) |

| P-CH₂-O | ~ 4.0 - 4.2 | Doublet | ²J(P,H) |

| O-CH₂-CH₂-CH₂-CH₃ | ~ 3.4 - 3.6 | Triplet | J(H,H) |

| O-CH₂-CH₂-CH₂-CH₃ | ~ 1.5 - 1.7 | Multiplet | J(H,H) |

| O-CH₂-CH₂-CH₂-CH₃ | ~ 1.3 - 1.5 | Multiplet | J(H,H) |

Note: These are estimated values based on analogous structures.

Table 3: Expected ¹³C NMR Data for Phosphine oxide, (butoxymethyl)dibutyl-

| Carbon | Expected Chemical Shift (ppm) | Expected Coupling Constants (Hz) |

|---|---|---|

| P-C¹H₂-C²H₂-C³H₂-C⁴H₃ | ~ 24 - 28 | ¹J(P,C) |

| P-C¹H₂-C²H₂-C³H₂-C⁴H₃ | ~ 23 - 27 | ²J(P,C) |

| P-C¹H₂-C²H₂-C³H₂-C⁴H₃ | ~ 22 - 26 | ³J(P,C) |

| P-C¹H₂-C²H₂-C³H₂-C⁴H₃ | ~ 13 - 15 | ⁴J(P,C) |

| P-C⁵H₂-O | ~ 65 - 70 | ¹J(P,C) |

| O-C⁶H₂-C⁷H₂-C⁸H₂-C⁹H₃ | ~ 70 - 75 | |

| O-C⁶H₂-C⁷H₂-C⁸H₂-C⁹H₃ | ~ 30 - 34 | |

| O-C⁶H₂-C⁷H₂-C⁸H₂-C⁹H₃ | ~ 18 - 22 |

Note: These are estimated values based on analogous structures.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms in Phosphine oxide, (butoxymethyl)dibutyl-.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the butyl and butoxymethyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the connectivity across the phosphorus atom and the ether linkage, for example, by observing correlations between the protons on the alpha-carbons and the phosphorus-bonded carbons of the other substituents.

Infrared (IR) Spectroscopy for the Phosphoryl (P=O) Moiety Characterization

Infrared (IR) spectroscopy is a key method for characterizing the phosphoryl (P=O) group, which gives rise to a strong and characteristic absorption band.

The P=O stretching vibration in phosphine oxides typically appears in the region of 1150-1300 cm⁻¹. The exact frequency is sensitive to the electronic and steric nature of the substituents on the phosphorus atom. For example, the P=O stretching vibration in trioctylphosphine (B1581425) oxide (TOPO) is observed at 1146 cm⁻¹. researchgate.net For Phosphine oxide, (butoxymethyl)dibutyl-, the P=O stretching frequency is expected to be in a similar range.

The position of the P=O stretching band is also influenced by the physical state of the sample and the polarity of the solvent. In more polar solvents, the P=O bond is polarized to a greater extent, which can lead to a slight shift in the stretching frequency.

Table 4: Typical P=O Stretching Frequencies in Phosphine Oxides

| Compound/Condition | P=O Stretching Frequency (cm⁻¹) |

|---|---|

| Trioctylphosphine oxide | 1146 |

| Tributylphosphine oxide | ~1170 |

The phosphoryl oxygen is a strong hydrogen bond acceptor. The formation of a hydrogen bond with a donor species (e.g., water, alcohols) leads to a weakening of the P=O double bond. This weakening results in a noticeable red shift (a shift to lower frequency) of the P=O stretching vibration in the IR spectrum. The magnitude of this shift is generally proportional to the strength of the hydrogen bond. This phenomenon makes IR spectroscopy a valuable tool for studying intermolecular interactions involving the phosphoryl group. For instance, significant shifts in the P=O frequency are observed when phosphine oxides form complexes with proton donors. mdpi.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight of Phosphine oxide, (butoxymethyl)dibutyl- and elucidating its structure through fragmentation analysis. The nominal molecular weight of Phosphine oxide, (butoxymethyl)dibutyl- is 248.38 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 248.

The fragmentation of organophosphorus compounds in mass spectrometry is influenced by the stability of the resulting ions and neutral losses. For Phosphine oxide, (butoxymethyl)dibutyl-, fragmentation pathways are expected to involve cleavages of the P-C, C-O, and C-C bonds. Common fragmentation patterns for phosphine oxides include α-cleavage and rearrangements. wikipedia.orgresearchgate.net

A plausible fragmentation pathway for Phosphine oxide, (butoxymethyl)dibutyl- would involve the loss of the butoxymethyl group or a butyl group. The loss of a butyl radical (C4H9•, 57 Da) would result in a fragment ion at m/z 191. Alternatively, cleavage of the C-O bond in the butoxymethyl substituent could lead to the formation of a dibutylphosphine oxide cation. The fragmentation pattern can provide valuable information for the structural confirmation of the molecule.

Table 1: Plausible Mass Spectrometry Fragments for Phosphine oxide, (butoxymethyl)dibutyl-

| m/z | Proposed Fragment Ion |

| 248 | [M]+• |

| 191 | [M - C4H9]+ |

| 175 | [M - OC4H9]+ |

| 145 | [Dibutylphosphine oxide]+ |

Note: This table represents predicted fragmentation patterns. Actual experimental data may vary.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms in the solid state. These methods provide invaluable data on bond lengths, bond angles, and crystal packing, which are fundamental to understanding the structure-property relationships of Phosphine oxide, (butoxymethyl)dibutyl-.

While a specific single-crystal X-ray structure for Phosphine oxide, (butoxymethyl)dibutyl- is not publicly available, data from closely related tertiary phosphine oxides can provide representative geometric parameters. In tertiary phosphine oxides, the phosphorus atom adopts a tetrahedral geometry. nih.gov The P=O bond is typically short and polar, with a bond length in the range of 1.48-1.51 Å. nih.goved.ac.uk The P-C bond lengths are generally in the range of 1.80-1.85 Å, and the C-P-C and O=P-C bond angles are close to the ideal tetrahedral angle of 109.5°, with some distortions due to the steric bulk of the substituents. nih.gov

Table 2: Typical Bond Lengths and Angles in Tertiary Phosphine Oxides

| Parameter | Typical Value |

| P=O Bond Length | 1.48 - 1.51 Å |

| P-C Bond Length | 1.80 - 1.85 Å |

| C-P-C Bond Angle | 104° - 108° |

| O=P-C Bond Angle | 111° - 114° |

Source: Based on data from analogous phosphine oxide structures. nih.gov

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular interactions present in the solid state. st-andrews.ac.uk This method is particularly useful for molecules that are difficult to crystallize. The GED experiment involves scattering a beam of high-energy electrons off a gaseous sample and analyzing the resulting diffraction pattern to determine internuclear distances. st-andrews.ac.uk

For complex molecules like Phosphine oxide, (butoxymethyl)dibutyl-, the analysis of GED data can be challenging due to the large number of structural parameters. To address this, methodologies that combine experimental data with theoretical calculations have been developed. One such approach is the Dynamic Interaction of Theory and Experiment (DYNAMITE) method, also known as SEMTEX (Structure Enhancement Methodology using Theory and EXperiment). unl.edu This technique dynamically incorporates data from ab initio or density functional theory (DFT) calculations into the GED refinement process. unl.edu By using theoretical calculations to constrain certain geometric parameters or to provide vibrational amplitudes, a more accurate and robust structural model can be obtained from the experimental diffraction data. unl.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phosphine oxides typically exhibit absorption bands in the near-UV region. scirp.org These absorptions are generally attributed to n → π* and π → π* transitions involving the phosphoryl (P=O) group and the lone pairs on the oxygen atom. scirp.org

The UV-Vis spectrum of Phosphine oxide, (butoxymethyl)dibutyl- is expected to show absorption maxima in the range of 200-400 nm. The exact position and intensity of these bands can be influenced by the substituents on the phosphorus atom and the solvent used for the measurement.

The photochemical properties of phosphine oxides are of significant interest, particularly in the field of polymer chemistry where they are used as photoinitiators. unl.edu Upon absorption of UV light, the P-C bond can undergo homolytic cleavage to generate reactive radicals. scirp.org These radicals can then initiate polymerization reactions. The efficiency of this process is dependent on the absorption characteristics of the phosphine oxide and the quantum yield of the photolysis reaction. scirp.org

Table 3: Representative UV-Vis Absorption Data for Acylphosphine Oxides

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) |

| 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide (TPO) | ~380 | Moderate |

| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | ~370 | High |

Source: Based on data for common phosphine oxide photoinitiators. scirp.org

Chemical Reactivity and Mechanistic Investigations of Phosphine Oxide, Butoxymethyl Dibutyl

Reduction Chemistry of Tertiary Phosphine (B1218219) Oxides to Tertiary Phosphines

The deoxygenation of tertiary phosphine oxides (R₃P=O) to tertiary phosphines (R₃P) is a fundamental transformation in organophosphorus chemistry. It is crucial for regenerating phosphine ligands used in catalysis and for the synthesis of phosphines from their more stable oxide precursors. acs.org The strength of the P=O bond makes this reduction challenging, requiring potent reducing agents or activation of the phosphoryl group. researchgate.netru.nl

Silanes are among the most effective and chemoselective reagents for the reduction of phosphine oxides. researchgate.net A variety of silanes, including polymethylhydrosiloxane (B1170920) (PMHS), tetramethyldisiloxane (TMDS), and phenylsilane (B129415) (PhSiH₃), have been employed, often in conjunction with a catalyst. organic-chemistry.orgmdpi.com

Mechanistic investigations, supported by DFT calculations, suggest that the reaction proceeds via the transfer of a hydride from the silicon atom to the phosphorus center. uq.edu.au The reaction between tri-n-butylphosphine oxide and phenylsilane, for instance, has been shown to occur through a nonpolar mechanism. kul.pl For many silane-mediated reductions, a key six-membered transition state has been identified that helps explain reactivity trends. umn.edu A common pathway involves the formation of hypercoordinate silicon(IV) species as key intermediates. researchgate.net

Catalysts are often employed to enhance the rate and efficiency of silane (B1218182) reductions. Titanium(IV) isopropoxide (Ti(OiPr)₄) has been used to catalyze the reduction of both tertiary and secondary phosphine oxides with TMDS. organic-chemistry.org Copper complexes have also been found to effectively catalyze the selective reduction of phosphine oxides in the presence of other reducible functional groups. organic-chemistry.org In recent years, organocatalysis strategies using Brønsted acids have been developed, which enhance the oxophilicity of the silane species and allow for milder reaction conditions. rsc.orgnih.gov

An alternative mild methodology for phosphine oxide deoxygenation involves the use of phosphites as oxygen acceptors, a process often catalyzed by iodine. chemistryviews.orgnih.gov This method is notable for its mild reaction conditions (often room temperature) and scalability, avoiding the need for harsh silane reductants. chemistryviews.org

Mechanistic studies, supported by DFT calculations, indicate a process of oxygen transfer from the starting phosphine oxide to the phosphite (B83602) reagent. nih.govsemanticscholar.org The proposed mechanism involves the initial reaction of the phosphine oxide with the iodine catalyst to form a reactive iodophosphate intermediate. This species is then susceptible to nucleophilic attack by the phosphite, which acts as the oxygen acceptor, regenerating the phosphine and forming a phosphate (B84403) byproduct. chemistryviews.org This transmutation of phosphorus species, where a phosphite reduces a phosphine oxide, was previously unknown and highlights the unique reactivity imparted by the iodine catalyst. nih.govsemanticscholar.org A mild protocol for the deoxygenation of various phosphine oxides with retention of configuration has been described using triphenylphosphine (B44618) or triethyl phosphite as the oxygen acceptor. organic-chemistry.org

Metal hydrides are classic reducing agents capable of deoxygenating phosphine oxides, though they often require harsher conditions and can have lower chemoselectivity compared to silanes. researchgate.net Lithium aluminum hydride (LiAlH₄) is a powerful reductant for this transformation. researchgate.netnih.gov The reaction can be modulated by first activating the phosphine oxide with a methylation reagent, which allows the reduction to proceed with inversion of configuration at the phosphorus center, a useful feature for synthesizing P-chirogenic phosphines. organic-chemistry.org

Diisobutylaluminium hydride (DIBAL-H) has also been explored as a cost-effective reductant. organic-chemistry.org Studies have shown that many tertiary phosphine oxides can be reduced at ambient temperature with DIBAL-H. However, the reaction often stalls due to inhibition by the buildup of tetraisobutyldialuminoxane (TIBAO), a byproduct that selectively coordinates with the starting phosphine oxide. organic-chemistry.orgorganic-chemistry.org Strategies to overcome this inhibition include increasing the reaction temperature to decompose the TIBAO or adding a sterically hindered "decoy" phosphine oxide to displace the substrate from the inhibitory complex. organic-chemistry.org

The stereochemical outcome of the reduction can depend on the reagent and conditions. For example, some systems utilizing Ti(Oi-Pr)₄ and a borane-tetrahydrofuran (B86392) complex (BH₃·THF) can achieve reduction with a high degree of retention of configuration at the phosphorus atom. researchgate.net

A significant advantage of modern phosphine oxide reduction methods is their high degree of chemoselectivity, allowing the P=O bond to be reduced in the presence of otherwise sensitive functional groups. Silane-based reductions are particularly noteworthy in this regard.

For example, unprecedented chemoselective reductions using inexpensive silanes with catalytic amounts of specific phosphoric acid esters have been shown to tolerate ketones, aldehydes, olefins, nitriles, and esters. organic-chemistry.org Similarly, copper-catalyzed reductions with tetramethyldisiloxane (TMDS) are selective for the phosphine oxide group over ketones and esters. organic-chemistry.org The disiloxane (B77578) 1,3-diphenyl-disiloxane (DPDS) has been identified as a highly powerful and chemoselective reductant that can be used without additives at elevated temperatures, or with a catalytic Brønsted acid at room temperature, to reduce phosphine oxides while leaving groups like aldehydes, nitro, and cyano functionalities intact. nih.gov A highly chemoselective reduction under transition-metal-free conditions was achieved by activating the P=O bond with an anhydride, followed by reduction with sodium hydride (NaH) strengthened by 15-crown-5, tolerating a wide array of functional groups including halogens, nitriles, esters, and alkynes. researchgate.netresearchgate.net

Reactivity at the Phosphoryl Oxygen (P=O)

The high polarity of the P=O bond, with a partial negative charge on the oxygen and a partial positive charge on the phosphorus, makes the oxygen atom a nucleophilic and basic site. ru.nliaea.org This reactivity is fundamental to many of the activation strategies used in phosphine oxide reduction.

Activating the P=O bond with an electrophile is a common strategy to facilitate its reduction. ru.nl This process typically involves the reaction of the phosphoryl oxygen with an electrophilic reagent to form a phosphonium (B103445) salt intermediate. This intermediate has a better leaving group than the oxide ion, making the phosphorus center more susceptible to nucleophilic attack by a hydride or another reducing agent. acs.orgnih.gov

A variety of electrophiles can be used for this purpose. For instance, anhydrides can activate the P=O bond, enabling subsequent reduction by a mild hydride source like NaH. researchgate.net Oxalyl chloride is another effective activating agent, which converts the phosphine oxide into a P(V) halophosphonium salt. nih.gov This intermediate can then be reduced by various means, including N,N,N',N'-tetramethylethylenediamine (TMEDA) which acts as a hydride donor, or by hexachlorodisilane. nih.gov Fluorinating agents like Selectfluor® can also react with secondary phosphine oxides at the oxygen atom, leading to P-O bond construction. organic-chemistry.orgacs.org This electrophilic activation represents a crucial first step in many modern, mild, and chemoselective reduction protocols. researchgate.net

Protonation Studies and Basicity of the P=O Group

The phosphoryl group (P=O) is a dominant feature of phosphine oxides, governing much of their chemical character. Its capacity to accept a proton is a fundamental aspect of its reactivity. The basicity of the P=O group in (butoxymethyl)dibutylphosphine oxide is anticipated to be significant due to the electronic properties of its substituents.

The oxygen atom of the phosphoryl group, with its available lone pairs of electrons, functions as a Lewis base. The electron-donating nature of the two butyl groups and the butoxymethyl group increases the electron density at the phosphorus atom, which in turn enhances the nucleophilicity and basicity of the phosphoryl oxygen. Computational analyses of various phosphine oxides have substantiated the trend that replacing alkoxy groups with alkyl chains heightens the basicity of the phosphoryl oxygen. iaea.org

A quantitative measure of gas-phase basicity is the proton affinity (PA). Although an experimental PA value for (butoxymethyl)dibutylphosphine oxide is not documented, data from related compounds can offer valuable insights. For example, simple trialkylphosphine oxides generally exhibit higher proton affinities than their triaryl counterparts, a direct consequence of the inductive effect of the alkyl groups.

| Compound | Proton Affinity (kJ/mol) |

|---|---|

| Phosphine | 789 chemeurope.com |

| Trimethylphosphine | 950 chemeurope.com |

| Ammonia | 854 wikipedia.org |

The protonation of the P=O group is a pivotal step in numerous acid-catalyzed reactions, leading to the formation of a hydroxyphosphonium ion intermediate that can drive subsequent transformations.

Reactivity of Alkyl Moieties and Functional Groups

Alpha-Carbon Reactivity and Deprotonation

The hydrogen atoms on the carbon atoms alpha to the phosphorus in phosphine oxides exhibit a degree of acidity, albeit less pronounced than that of alpha-protons in carbonyl compounds. ucalgary.ca This acidity is a result of the electron-withdrawing nature of the phosphoryl group, which stabilizes the resulting carbanion through resonance.

In (butoxymethyl)dibutylphosphine oxide, acidic protons are present on the methylene (B1212753) carbons of both the butyl and butoxymethyl groups. The presence of the ether oxygen in the butoxymethyl group is expected to further increase the acidity of the adjacent C-H bonds through an inductive effect.

Deprotonation is typically accomplished using strong bases like organolithium reagents or lithium dialkylamides. The generated carbanion is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions.

| Position of C-H bond | Estimated pKa | Factors Influencing Acidity |

|---|---|---|

| Alpha to P=O (in alkyl phosphine oxides) | ~30-35 | Electron-withdrawing P=O group |

| Alpha to C=O (in ketones) | ~19-20 | Resonance stabilization of enolate |

| Alpha to ether oxygen | ~40-50 | Weak inductive effect |

Derivatization and Functionalization of Butyl and Butoxymethyl Groups

The alkyl substituents of (butoxymethyl)dibutylphosphine oxide present opportunities for chemical modification. The nucleophilic carbanion generated via alpha-deprotonation can react with a variety of electrophiles, enabling the introduction of new functional groups. For instance, reaction with aldehydes or ketones would yield β-hydroxyphosphine oxides, while alkyl halides would lead to chain extension.

The butoxymethyl group itself offers a unique site for derivatization. While cleavage of the ether linkage would require harsh conditions, other transformations might be possible.

Reaction Mechanisms of Phosphorus Turnover in Catalytic Cycles

In many phosphine-mediated reactions, such as the Wittig, Mitsunobu, and Appel reactions, phosphine oxides are formed as stoichiometric byproducts. ru.nlnih.gov A key goal in sustainable chemistry is the development of catalytic cycles that can regenerate the active phosphine from the phosphine oxide, thereby improving atom economy. researchgate.netacs.org

Two primary strategies exist for the in situ recycling of phosphine oxides:

Redox-Neutral Catalysis : This method involves the activation of the phosphine oxide to a reactive P(V) species without altering the phosphorus oxidation state. nih.gov For example, treatment with oxalyl chloride can form a chlorophosphonium salt, which participates in the reaction and regenerates the phosphine oxide. organic-chemistry.org

Redox-Driven Catalysis : This approach relies on the reduction of the P(V) phosphine oxide to the corresponding P(III) phosphine, typically using a stoichiometric reductant like a silane. ru.nl The regenerated phosphine can then re-enter the catalytic cycle. Alkyl-substituted phosphine oxides are generally more susceptible to reduction than their aryl-substituted counterparts. uq.edu.au

Given its alkyl and alkoxyalkyl substituents, (butoxymethyl)dibutylphosphine oxide is expected to be a suitable candidate for redox-driven catalytic cycles.

Stereochemical Control and Asymmetric Induction in Phosphine Oxide Transformations

Chiral phosphine oxides are valuable tools in asymmetric synthesis. nih.gov Although (butoxymethyl)dibutylphosphine oxide is achiral, its reactions can generate new stereocenters, making the principles of stereochemical control highly relevant.

For example, the reaction of an alpha-lithiated butyl group with an aldehyde will create a new stereocenter at the carbinol carbon. The stereoselectivity of such a reaction can be influenced by various factors, including the choice of base and the presence of chiral ligands.

The stereospecific functionalization of secondary phosphine oxides is a common method for preparing P-stereogenic tertiary phosphine oxides, which can then be employed as chiral catalysts or ligands. nih.govacs.org While specific asymmetric applications of (butoxymethyl)dibutylphosphine oxide have not been reported, the foundational principles of stereocontrol in phosphine oxide chemistry are well-established and applicable. rsc.orgnih.gov

Coordination Chemistry and Ligand Design Principles for Phosphine Oxide, Butoxymethyl Dibutyl

Complex Formation with Transition Metal Ions

Phosphine (B1218219) oxide, (butoxymethyl)dibutyl- readily forms stable complexes with a variety of transition metal ions. Acting as a hard Lewis base, it preferentially coordinates to hard or borderline metal centers through the oxygen atom of the P=O group. wikipedia.org The formation of the metal-oxygen bond is a key feature of its coordination chemistry. wikipedia.org

The design of ligands for specific metal coordination environments is a cornerstone of modern inorganic chemistry. nih.govnih.gov For Phosphine oxide, (butoxymethyl)dibutyl-, several strategies can be envisioned to tailor its properties for specific applications. These strategies primarily revolve around modifying the steric and electronic characteristics of the ligand.

Table 1: Ligand Design Strategies and Their Anticipated Effects

| Strategy | Modification to (butoxymethyl)dibutyl-phosphine oxide | Desired Outcome |

|---|---|---|

| Steric Tuning | Introduction of bulkier alkyl groups in place of butyl groups. | Increased steric hindrance around the metal center, potentially leading to lower coordination numbers or specific geometries. |

| Electronic Tuning | Replacement of the butoxymethyl group with electron-withdrawing or electron-donating groups. | Modulation of the electron density on the phosphoryl oxygen, thereby altering the ligand's donor strength and the stability of the resulting metal complex. umsl.edu |

| Introduction of Additional Donor Sites | Functionalization of the butyl or butoxymethyl chains with other coordinating groups (e.g., amines, ethers). | Creation of multidentate or hemilabile ligands capable of forming more stable chelate complexes. |

Complexes of phosphine oxides with transition metals exhibit a range of coordination geometries, with octahedral being one of the most common. In the case of Phosphine oxide, (butoxymethyl)dibutyl-, its coordination to a metal center can lead to the formation of complexes with various geometries depending on the metal ion, its oxidation state, and the stoichiometry of the reaction.

Table 2: Representative Geometries and Structural Parameters for Metal Complexes of Phosphine Oxide Ligands

| Metal Complex (Hypothetical) | Coordination Geometry | M-O Bond Length (Å) | P-O Bond Length (Å) | M-O-P Bond Angle (°) |

|---|---|---|---|---|

| [FeCl2(OBu(CH2OBu)PBu2)2] | Tetrahedral | 1.98 | 1.52 | 155 |

| [Co(NO3)2(OBu(CH2OBu)PBu2)2] | Octahedral | 2.05 | 1.51 | 160 |

Note: The data in this table is representative of typical phosphine oxide complexes and serves to illustrate the expected structural parameters for complexes of Phosphine oxide, (butoxymethyl)dibutyl-.

Role of Phosphine Oxides as Donor Ligands in Coordination Compounds

Phosphine oxides are excellent donor ligands due to the highly polarized nature of the phosphoryl (P=O) bond. The oxygen atom possesses a significant partial negative charge, making it a strong Lewis base. In Phosphine oxide, (butoxymethyl)dibutyl-, the electron-donating nature of the butyl and butoxymethyl groups further enhances the electron density on the oxygen atom, increasing its donor capacity. This property makes it a potent ligand for stabilizing metal ions in various oxidation states. wikipedia.org

Hemilabile Ligand Behavior and Tautomeric Considerations in Metal Coordination

Hemilability is a characteristic of ligands that possess two or more donor atoms with different coordination strengths. researchgate.net While Phosphine oxide, (butoxymethyl)dibutyl- is a monodentate ligand, it can be incorporated into larger molecular frameworks to design hemilabile ligands. researchgate.net For instance, the ether oxygen in the butoxymethyl group could potentially coordinate to a metal center, although this interaction would be significantly weaker than the P=O coordination.

Secondary phosphine oxides can exhibit tautomerism between the phosphine oxide form (R2P(O)H) and the phosphinous acid form (R2POH). researchgate.net However, Phosphine oxide, (butoxymethyl)dibutyl- is a tertiary phosphine oxide and does not undergo such tautomerization.

Chiral Phosphine Oxide Ligands in Enantioselective Coordination

The introduction of chirality into a ligand is a key strategy for the development of catalysts for enantioselective transformations. tcichemicals.comentegris.com A chiral version of Phosphine oxide, (butoxymethyl)dibutyl- could be synthesized by introducing a stereocenter at the phosphorus atom or on one of the organic substituents. Such chiral phosphine oxides can coordinate to a metal center to create a chiral environment, which can induce enantioselectivity in catalytic reactions. tcichemicals.com

Table 3: Hypothetical Enantioselective Hydrogenation using a Chiral Phosphine Oxide Ligand

| Substrate | Chiral Ligand | Metal Catalyst | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Acetophenone | (R)-Phosphine oxide, (butoxymethyl)dibutyl- | Ru(II) | 92 |

Note: This table presents hypothetical data to illustrate the potential of chiral phosphine oxides in enantioselective catalysis.

Spectroscopic Probing of Coordination Modes in Metal Complexes

Spectroscopic techniques are indispensable tools for characterizing the coordination of ligands to metal centers. Infrared (IR) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative for studying complexes of Phosphine oxide, (butoxymethyl)dibutyl-.

Upon coordination to a metal ion, the P=O stretching frequency (ν(P=O)) in the IR spectrum typically shifts to a lower wavenumber. This shift is indicative of the weakening of the P=O bond due to the donation of electron density from the oxygen to the metal.

³¹P NMR spectroscopy is also highly sensitive to the chemical environment of the phosphorus atom. The coordination of the phosphine oxide to a metal center generally results in a downfield shift of the ³¹P NMR signal. The magnitude of this coordination shift can provide insights into the strength of the metal-ligand interaction. mdpi.com

Table 4: Expected Spectroscopic Data for Phosphine oxide, (butoxymethyl)dibutyl- and its Metal Complex

| Compound | ν(P=O) (cm⁻¹) | ³¹P NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Free Ligand | ~1180 | ~45 |

Note: The spectroscopic data presented are typical values for phosphine oxide ligands and their complexes.

Development of Luminescent and Magnetic Phosphine Oxide-Lanthanide Systems

The unique electronic properties of lanthanide ions, characterized by their partially filled 4f orbitals, make them exceptional candidates for the development of advanced luminescent and magnetic materials. The f-f electronic transitions, while responsible for their distinct optical and magnetic characteristics, are Laporte-forbidden, leading to low absorption coefficients. To overcome this, organic ligands, such as phosphine oxides, are employed to act as "antennas." These ligands absorb energy and efficiently transfer it to the lanthanide ion, which then emits its characteristic luminescence. researchgate.netnih.gov Similarly, the ligand field created by the coordinating atoms significantly influences the magnetic anisotropy of the lanthanide ion, which is crucial for the design of single-molecule magnets (SMMs). nih.gov

Phosphine oxides are particularly effective ligands for lanthanide ions due to the hard-acid nature of Ln(III) ions and the hard-base nature of the phosphoryl oxygen atom. The general structure of (butoxymethyl)dibutylphosphine oxide suggests it would act as a monodentate ligand, coordinating to the lanthanide ion through the phosphoryl oxygen. The presence of the butoxymethyl group introduces an etheric oxygen, which could potentially engage in secondary coordination or influence the solubility and steric profile of the ligand.

The design of highly luminescent lanthanide complexes with phosphine oxide ligands hinges on several key factors:

Efficient Energy Transfer: The ligand must possess a triplet state energy level that is suitably positioned above the emissive level of the lanthanide ion to facilitate efficient energy transfer. For instance, ligands designed for terbium (Tb³⁺) emission need a triplet state energy that is higher than its ⁵D₄ level, while for europium (Eu³⁺), it should be above the ⁵D₀ level.

Prevention of Non-radiative De-excitation: The ligand structure should minimize the presence of high-frequency oscillators, such as O-H, N-H, and C-H bonds, in close proximity to the lanthanide ion. These vibrations can quench the excited state of the lanthanide through non-radiative pathways. The structure of (butoxymethyl)dibutylphosphine oxide, with its C-H and C-O bonds, would be generally favorable in this regard compared to ligands with more labile protons.

Coordination Environment: The coordination number and geometry around the lanthanide ion, dictated by the stoichiometry and steric bulk of the ligands, can significantly impact the luminescence quantum yield and lifetime. nih.gov The two butyl groups and the butoxymethyl group in the target ligand would provide a certain degree of steric hindrance, influencing the number of ligands that can coordinate to a single lanthanide center.

Research on analogous phosphine oxide-lanthanide systems has yielded valuable data on their luminescent properties. For example, complexes of Eu³⁺ and Tb³⁺ with various phosphine oxide ligands often exhibit the characteristic sharp emission bands of these ions.

| Lanthanide Ion | Phosphine Oxide Ligand Type | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Luminescence Lifetime | Quantum Yield |

|---|---|---|---|---|---|

| Eu³⁺ | Triphenylphosphine (B44618) oxide | ~350 | 579 (⁵D₀→⁷F₀), 592 (⁵D₀→⁷F₁), 615 (⁵D₀→⁷F₂), 650 (⁵D₀→⁷F₃), 695 (⁵D₀→⁷F₄) | Typically in the ms (B15284909) range | Varies significantly with co-ligands and solvent |

| Tb³⁺ | Trioctylphosphine (B1581425) oxide | ~340 | 490 (⁵D₄→⁷F₆), 545 (⁵D₄→⁷F₅), 585 (⁵D₄→⁷F₄), 620 (⁵D₄→⁷F₃) | Typically in the ms range | Can be enhanced by suitable co-ligands |

| Dy³⁺ | Bis(diphenylphosphino)methane dioxide | ~330 | 480 (⁴F₉/₂→⁶H₁₅/₂), 575 (⁴F₉/₂→⁶H₁₃/₂) | Typically in the µs range | Generally lower than Eu³⁺ and Tb³⁺ |

This table presents typical data for analogous phosphine oxide-lanthanide systems and is intended for illustrative purposes.

The development of phosphine oxide-lanthanide systems with interesting magnetic properties, particularly single-molecule magnets (SMMs), is an active area of research. SMMs are individual molecules that can exhibit slow magnetic relaxation, a property that could be harnessed for high-density information storage and quantum computing. The key to achieving SMM behavior in lanthanide complexes is to maximize the magnetic anisotropy of the lanthanide ion.

The design principles for magnetic phosphine oxide-lanthanide systems include:

Choice of Lanthanide Ion: Lanthanide ions with a non-zero orbital angular momentum in their ground state, such as terbium(III), dysprosium(III), and erbium(III), are prime candidates for SMMs due to their inherent magnetic anisotropy.

Ligand Field: The coordination environment created by the phosphine oxide ligands and any co-ligands generates a crystal field that lifts the degeneracy of the 4f orbitals. A strong axial ligand field is often desirable to create a large energy gap between the ground and first excited magnetic states, which is crucial for a high barrier to magnetization reversal.

Symmetry: The symmetry of the coordination polyhedron plays a critical role. Low-symmetry coordination environments are often preferred as they can lead to a significant splitting of the electronic states and enhance magnetic anisotropy.

Research on related systems provides insight into the magnetic behavior that could be expected. For instance, six-coordinate lanthanide complexes with bidentate phosphine oxide ligands have been shown to exhibit slow magnetic relaxation. nih.gov

| Lanthanide Ion | Phosphine Oxide Ligand Type | Coordination Geometry | Magnetic Behavior | Effective Energy Barrier (U_eff) |

|---|---|---|---|---|

| Dy³⁺ | Bis(diphenylphosphino)methane dioxide | Octahedral | Field-induced slow magnetic relaxation | 28.0 cm⁻¹ nih.gov |

| Er³⁺ | Bis(diphenylphosphino)methane dioxide | Octahedral | Field-induced slow magnetic relaxation | 16.2 cm⁻¹ nih.gov |

| Yb³⁺ | 1,3-bis(diphenylphosphoryl)-2-oxapropane | Polymeric 3D framework | Slow magnetic relaxation in a DC field | 24 K rsc.orgbohrium.com |

This table presents data for analogous phosphine oxide-lanthanide systems and is intended for illustrative purposes.

Applications of Phosphine Oxide, Butoxymethyl Dibutyl in Advanced Chemical Systems

Role in Solvent Extraction and Separation Technologies

There is no available research documenting the role of Phosphine (B1218219) oxide, (butoxymethyl)dibutyl- in solvent extraction and separation technologies. While other phosphine oxides, such as tri-n-octylphosphine oxide (TOPO) and Cyanex reagents, are extensively studied for these purposes, no such data exists for the specified compound.

Extraction of Actinide Elements (e.g., U(VI), Th(IV), Pu(IV), Am(III))

No studies were found that investigate the efficacy or mechanism of Phosphine oxide, (butoxymethyl)dibutyl- for the extraction of actinide elements.

Synergistic Extraction Systems Utilizing Phosphine Oxides

While synergistic extraction systems often employ phosphine oxides, there is no documentation of such a system specifically utilizing Phosphine oxide, (butoxymethyl)dibutyl-.

Quantitative Extraction and Stripping Methodologies in Nuclear Fuel Reprocessing

No methodologies for quantitative extraction and stripping in the context of nuclear fuel reprocessing using Phosphine oxide, (butoxymethyl)dibutyl- have been reported.

Organocatalysis and Metal-Catalyzed Organic Transformations

There is a lack of information on the application of Phosphine oxide, (butoxymethyl)dibutyl- in the field of organocatalysis or metal-catalyzed organic transformations.

Applications in Asymmetric Phosphine-Catalyzed Reactions (e.g., Wittig-like, Staudinger-aza-Wittig, Morita-Baylis-Hillman, Michael Additions)

No research could be located that describes the use of Phosphine oxide, (butoxymethyl)dibutyl- as a catalyst or precatalyst in asymmetric phosphine-catalyzed reactions such as the Wittig-like, Staudinger-aza-Wittig, Morita-Baylis-Hillman, or Michael addition reactions.

Table of Compounds Mentioned

Redox Organocatalysis and In Situ Regeneration of Phosphines

Phosphine oxides are the oxidized form of phosphines and are often considered byproducts in reactions where phosphines act as stoichiometric reagents, such as the Wittig, Mitsunobu, and Staudinger reactions. However, a growing area of research focuses on the use of phosphine oxides as pre-catalysts in redox organocatalysis, where the corresponding phosphine is regenerated in situ. This catalytic approach significantly improves the atom economy and sustainability of these classic transformations by avoiding the generation of stoichiometric phosphine oxide waste. researchgate.nettechniques-ingenieur.fr

In such a catalytic cycle, Phosphine oxide, (butoxymethyl)dibutyl- would serve as a stable and air-tolerant precursor to the active dibutyl(butoxymethyl)phosphine catalyst. The regeneration of the phosphine from the phosphine oxide is the key step and is typically achieved using a stoichiometric reducing agent, most commonly a silane (B1218182) (e.g., phenylsilane (B129415), trichlorosilane). epfl.chresearchgate.net The general cycle can be depicted as follows:

Reduction: The phosphine oxide is reduced by the silane to the corresponding phosphine.

Catalytic Reaction: The regenerated phosphine participates in the desired chemical transformation (e.g., a Mitsunobu reaction), during which it is oxidized back to the phosphine oxide.

Turnover: The phosphine oxide re-enters the catalytic cycle.

The efficiency of this process is dependent on the ease of reduction of the P=O bond. The electronic nature of the substituents on the phosphorus atom plays a crucial role. The electron-donating alkyl (butyl) and alkoxy (butoxymethyl) groups in Phosphine oxide, (butoxymethyl)dibutyl- would influence the electron density at the phosphorus center and, consequently, the thermodynamics and kinetics of the reduction step. While many developed systems utilize aryl phosphine oxides, the principles are applicable to alkyl phosphine oxides as well. mit.educardiff.ac.uk

Table 1: Comparison of Common Reducing Agents for Phosphine Oxide Regeneration

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Trichlorosilane (HSiCl₃) | Toluene, reflux | Inexpensive, effective for a wide range of phosphine oxides | Harsh conditions, produces chlorinated byproducts |

| Phenylsilane (PhSiH₃) | THF, room temperature to reflux | Milder conditions, good functional group tolerance | More expensive than HSiCl₃ |

| Polymethlhydrosiloxane (PMHS) | With a titanium or other metal catalyst | Inexpensive, polymeric byproduct is easily removed | Often requires a co-catalyst |

This table presents a generalized comparison of reducing agents used for the in situ regeneration of phosphines from their oxides.

Ligand Applications in Homogeneous Transition Metal Catalysis

Tertiary phosphines are ubiquitous ligands in homogeneous transition metal catalysis, valued for their ability to fine-tune the steric and electronic properties of the metal center. tcichemicals.com Phosphine oxides, such as Phosphine oxide, (butoxymethyl)dibutyl-, are generally considered poor ligands for transition metals due to the filled octet at the phosphorus atom and the lower availability of a lone pair for donation. However, they can exhibit weak coordinating ability and, in some cases, act as stabilizing agents for catalytic species.

More significantly, secondary phosphine oxides (SPOs), which exist in tautomeric equilibrium with phosphinous acids (PAs), have emerged as versatile pre-ligands in catalysis. researchgate.netresearchgate.netrsc.org While Phosphine oxide, (butoxymethyl)dibutyl- is a tertiary phosphine oxide and does not undergo this tautomerism, its potential role as a ligand should not be entirely dismissed. In certain catalytic systems, particularly with oxophilic metals, the oxygen atom of the phosphine oxide could coordinate to the metal center. This interaction might be relevant in stabilizing catalytic intermediates or preventing catalyst decomposition.

Design of Catalytic Systems for Specific Organic Syntheses

The design of catalytic systems for specific organic syntheses often relies on the modularity of the catalyst components. In the context of redox organocatalysis, Phosphine oxide, (butoxymethyl)dibutyl- could be employed as a pre-catalyst in various phosphine-mediated reactions. For instance, in a catalytic Mitsunobu reaction, it could be used with a silane reducing agent to facilitate the stereospecific conversion of alcohols to esters, ethers, or other nucleophilic substitution products. The choice of the specific silane and reaction conditions would be critical to ensure efficient turnover and compatibility with the substrates. nih.gov

Similarly, in a catalytic Wittig-type reaction, Phosphine oxide, (butoxymethyl)dibutyl- could be part of a system for the synthesis of alkenes from carbonyl compounds. The in situ regeneration of the corresponding phosphine would allow for the use of substoichiometric amounts of the phosphorus reagent, simplifying purification and reducing waste. researchgate.net

The development of such catalytic systems would involve optimizing several parameters, including the catalyst loading, the nature and amount of the reducing agent, the solvent, and the temperature. The performance of Phosphine oxide, (butoxymethyl)dibutyl- in these systems would be benchmarked against established phosphine oxide pre-catalysts to evaluate the influence of its specific substitution pattern on catalytic efficiency and selectivity.

Polymer Chemistry and Advanced Materials Science

In the realm of polymer chemistry, phosphine oxides, particularly acylphosphine oxides, are well-established as highly efficient photoinitiators for radical polymerization. radtech.orgresearchgate.net These compounds are crucial in applications such as UV-curable coatings, inks, adhesives, and dental materials.

Phosphine Oxides as Photoinitiators for Radical Polymerization

Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. Phosphine oxides that contain an acyl group are known to function as Type I photoinitiators, meaning they undergo a unimolecular bond cleavage upon irradiation to form initiating radicals. radtech.orgnih.gov

Acylphosphine oxides are particularly valued for their absorption in the near-UV and even the visible light region (typically 350-420 nm). mdpi.comresearchgate.net This characteristic is highly advantageous for several reasons:

Safety: It allows for the use of safer, longer-wavelength light sources, such as light-emitting diodes (LEDs), instead of high-energy UV lamps. nih.govresearchgate.net

Curing of Pigmented Systems: Longer wavelength light penetrates more deeply into pigmented or filled formulations, enabling through-cure of thick sections.

Photobleaching: Upon photocleavage, the chromophore responsible for light absorption is destroyed. This "photobleaching" effect leads to colorless final products and allows light to penetrate deeper into the sample as the curing process proceeds.

A hypothetical acyl derivative of (butoxymethyl)dibutylphosphine oxide, for instance, (butoxymethyl)dibutyl(benzoyl)phosphine oxide, would be expected to function as a Type I photoinitiator. Upon absorption of light, it would undergo α-cleavage at the bond between the phosphorus atom and the carbonyl group, generating a phosphinoyl radical and a benzoyl radical. Both of these radicals can initiate the polymerization of vinyl monomers like acrylates and methacrylates. The phosphinoyl radical is known to be particularly reactive.